

3,4-Dimethyl-1-pentyne IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentyne

Cat. No.: B13617016

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An In-depth Technical Guide to 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dimethyl-1-pentyne**, including its chemical identity, physicochemical properties, and key synthetic methodologies.

IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature for the compound of interest is established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3,4-dimethylpent-1-yne.^[1] It is an organic compound classified as an alkyne, which is characterized by a carbon-carbon triple bond.^[2] The structure consists of a five-carbon chain (pentyne) with the triple bond located at the first carbon (1-pentyne). Two methyl groups are attached as substituents at the third and fourth carbon atoms.^[2]

A variety of synonyms and identifiers are used in different chemical databases and commercial listings. These are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for **3,4-Dimethyl-1-pentyne**

| Type | Identifier | Source |
|-------------------|---|---|
| Synonym | 3,4-DIMETHYL-1-PENTYNE | Depositor-Supplied [1] |
| Synonym | 1-Pentyne, 3,4-dimethyl- | NIST [3] |
| Synonym | (+)-3,4-dimethyl-1-pentyne | NIST [4] |
| CAS Number | 61064-08-2 | EPA DSSTox [1] |
| Molecular Formula | C7H12 | PubChem [1] [5] |
| InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 | PubChem [1] |
| InChIKey | JDQKSTIAVKXRSK-UHFFFAOYSA-N | PubChem [1] |
| SMILES | C#CC(C)C(C)C | Cheméo [6] |

Physicochemical Properties

Understanding the physical and chemical properties of **3,4-Dimethyl-1-pentyne** is essential for its handling, application in synthesis, and for analytical characterization.

Table 2: Computed Physicochemical Properties of **3,4-Dimethyl-1-pentyne**

| Property | Value | Unit | Source |
|------------------------------------|--------------|----------------|-------------------------------|
| Molecular Weight | 96.17 | g/mol | PubChem[1][5] |
| Exact Mass | 96.093900383 | Da | PubChem[1][5] |
| XLogP3-AA (LogP) | 2.5 | PubChem[1][5] | |
| Hydrogen Bond Donor Count | 0 | PubChem[5] | |
| Hydrogen Bond Acceptor Count | 0 | PubChem[5] | |
| Rotatable Bond Count | 1 | PubChem[5] | |
| Topological Polar Surface Area | 0 | Å ² | PubChem[1][5] |
| Normal Boiling Point | 348.80 | K | Joback Calculated Property[6] |
| Normal Melting Point | 185.62 | K | Joback Calculated Property[6] |
| Enthalpy of Vaporization | 30.26 | kJ/mol | Joback Calculated Property[6] |
| Enthalpy of Fusion | 9.81 | kJ/mol | Joback Calculated Property[6] |
| Critical Temperature | 532.81 | K | Joback Calculated Property[6] |
| Critical Pressure | 3356.75 | kPa | Joback Calculated Property[6] |
| Kovats Retention Index (non-polar) | 624 | NIST[1][3] | |

Synthetic Methodologies

The synthesis of **3,4-Dimethyl-1-pentyne** can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

A common and straightforward method for the synthesis of terminal alkynes is the alkylation of acetylene.^[2] This method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH_2), to form a sodium acetylide. This is followed by a nucleophilic substitution reaction ($\text{SN}2$) with an appropriate alkyl halide.

Experimental Protocol: Alkylation of Acetylene

- Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, suspend sodium amide in anhydrous liquid ammonia at $-33\text{ }^\circ\text{C}$.
- Bubble acetylene gas through the stirred suspension. The formation of the sodium acetylide is indicated by a color change.
- Alkylation: Add the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) dropwise to the sodium acetylide suspension while maintaining the temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Workup: Carefully quench the reaction with ammonium chloride. Allow the ammonia to evaporate.
- Add water to the residue and extract the organic product with a suitable solvent such as diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to yield **3,4-Dimethyl-1-pentyne**.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[2] This reaction is catalyzed by a

palladium complex and a copper(I) co-catalyst. While typically used to add aryl or vinyl groups, modifications can be adapted for alkyl substitutions.

Experimental Protocol: Sonogashira Coupling (Generalized)

- Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., triethylamine or THF).
- Add the terminal alkyne and the vinyl or aryl halide to the reaction mixture.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
- Workup: Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the coupled product.

Dehydrohalogenation involves the elimination of a hydrogen halide from a dihaloalkane or a vinyl halide to form an alkyne.^[2] Starting from a suitable precursor like 1,1-dibromo-3,4-dimethylpentane, treatment with a strong base can yield **3,4-Dimethyl-1-pentyne**.

Experimental Protocol: Dehydrohalogenation

- Reaction Setup: In a round-bottom flask, dissolve the dihaloalkane precursor in a suitable solvent like THF or DMSO.
- Add a strong base, such as potassium tert-butoxide or sodium amide, to the solution at a controlled temperature.
- Stir the reaction mixture for a specified time to allow for complete elimination.
- Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.

- Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in vacuo.
- Purify the resulting alkyne by distillation.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **3,4-Dimethyl-1-pentyne** via the alkylation of acetylene.



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Caption: A generalized workflow for the synthesis of **3,4-Dimethyl-1-pentyne**.

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- To cite this document: BenchChem. [3,4-Dimethyl-1-pentyne IUPAC nomenclature and synonyms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13617016#3-4-dimethyl-1-pentyne-iupac-nomenclature-and-synonyms>]

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